Mechanistic Differentiation: Membrane Lysis vs. Ionophoric Transport Relative to Valinomycin
Monamycin's antibacterial action is driven by lytic effects on bacterial cell membranes, not by ion-transport activity, despite its ability to complex K⁺, Rb⁺, and Cs⁺ . This stands in contrast to valinomycin, a canonical cyclodepsipeptide K⁺ ionophore, which transports K⁺ with 10⁴-fold selectivity over Na⁺ and exerts toxicity through membrane depolarisation . In micro-electrophoresis experiments, monamycins formed complexes with K⁺, Rb⁺, and Cs⁺ but did not readily complex Na⁺ or Li⁺; the antibacterial endpoint correlated with lysis rather than with ion flux .
| Evidence Dimension | Mechanism of antibacterial action |
|---|---|
| Target Compound Data | Membrane lysis; cation complexation with K⁺, Rb⁺, Cs⁺ but not Na⁺ or Li⁺ |
| Comparator Or Baseline | Valinomycin: mobile K⁺ carrier, depolarisation-based toxicity, 10⁴-fold K⁺/Na⁺ selectivity |
| Quantified Difference | Mechanistic divergence: lytic vs. transport; cation selectivity profile differs (monamycin excludes Na⁺ and Li⁺, valinomycin excludes Na⁺ but with defined transport selectivity ratio) |
| Conditions | Micro-electrophoresis cation-binding assay ; valinomycin selectivity determined in artificial bilayer membranes |
Why This Matters
For experiments designed to dissociate membrane-perturbing effects from ion-transport effects, monamycin provides a lytic probe distinct from valinomycin, which is a pure ionophore.
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